molecular formula C13H15F3OS B7990154 3'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone

3'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone

Cat. No.: B7990154
M. Wt: 276.32 g/mol
InChI Key: XKQBUXMRSZYURK-UHFFFAOYSA-N
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Description

3’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone is an organic compound characterized by the presence of a trifluoromethyl group attached to an acetophenone core, with an iso-pentylthio substituent at the 3’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone typically involves the introduction of the iso-pentylthio group to the acetophenone core. One common method is the nucleophilic substitution reaction where an appropriate thiol (iso-pentylthiol) reacts with a trifluoroacetophenone derivative under basic conditions. The reaction can be catalyzed by bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

    Oxidation: The iso-pentylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetophenone core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The iso-pentylthio group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 3’-(iso-Butylthio)-2,2,2-trifluoroacetophenone
  • 3’-(iso-Hexylthio)-2,2,2-trifluoroacetophenone
  • 3’-(iso-Pentylthio)-2,2,2-difluoroacetophenone

Uniqueness

3’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone is unique due to the specific combination of the trifluoromethyl group and the iso-pentylthio substituent. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which can be advantageous in various applications compared to its analogs.

Properties

IUPAC Name

2,2,2-trifluoro-1-[3-(3-methylbutylsulfanyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3OS/c1-9(2)6-7-18-11-5-3-4-10(8-11)12(17)13(14,15)16/h3-5,8-9H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQBUXMRSZYURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=CC=CC(=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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